molecular formula C15H22N2O4S B7572591 N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide

N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide

Cat. No. B7572591
M. Wt: 326.4 g/mol
InChI Key: RTLZIGWMAJDAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first synthesized in 1963 and has since been used in various clinical applications.

Mechanism of Action

N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are produced in response to injury or inflammation and cause pain and fever. By inhibiting the production of prostaglandins, N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid reduces pain and inflammation.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of COX enzymes, which reduces the production of prostaglandins. Physiologically, it reduces pain and inflammation, lowers fever, and improves joint mobility in patients with arthritis. It has also been shown to have anti-tumor effects in some studies.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid is a widely used NSAID in laboratory experiments due to its anti-inflammatory and analgesic properties. It is relatively easy to synthesize and has a high purity when recrystallized from a suitable solvent. However, it is important to note that N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid is a non-selective COX inhibitor and may have side effects in some patients. It is also important to consider the dosage and duration of treatment when using N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid in laboratory experiments.

Future Directions

There are several future directions for research on N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid. One area of interest is the development of more selective COX inhibitors that can target COX-2 enzymes without inhibiting COX-1 enzymes. This could reduce the risk of side effects associated with non-selective COX inhibitors. Another area of interest is the potential use of N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid in the treatment of cancer. Some studies have shown that N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid has anti-tumor effects, and further research is needed to explore this potential application. Additionally, more research is needed to understand the long-term effects of N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid on the body and to develop safer and more effective treatments for pain and inflammation.
Conclusion:
N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the activity of COX enzymes, which reduces the production of prostaglandins and reduces pain and inflammation. N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid has several advantages and limitations for laboratory experiments, and there are several future directions for research on this compound. Overall, N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid is an important tool in the treatment of pain and inflammation and has the potential for further development in the future.

Synthesis Methods

N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid can be synthesized by reacting 2-aminophenol with 4-methylcyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to form N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid. The purity of the final product can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide acid is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. This makes it effective in treating a wide range of conditions such as arthritis, menstrual cramps, and headaches.

properties

IUPAC Name

N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11-6-8-12(9-7-11)17-22(20,21)10-15(19)16-13-4-2-3-5-14(13)18/h2-5,11-12,17-18H,6-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLZIGWMAJDAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)CC(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide

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